molecular formula C18H19N3O2S B2365742 4-[2-(Ethylsulfanyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097903-26-7

4-[2-(Ethylsulfanyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2365742
CAS No.: 2097903-26-7
M. Wt: 341.43
InChI Key: DRXLQZIBUWEVOZ-UHFFFAOYSA-N
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Description

4-[2-(Ethylsulfanyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one is a synthetic small molecule featuring a piperazin-2-one core, a structure of high interest in medicinal chemistry for central nervous system (CNS) targeting. While specific biological data for this compound is not publicly available, its molecular architecture shares key characteristics with pharmacologically active scaffolds. The piperazine and piperidine moieties are fundamental structural elements in many ligands for G-protein coupled receptors (GPCRs) and are frequently investigated for their nanomolar affinity at targets like the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R) . The pyridin-3-yl group is a common pharmacophore that can enhance binding interactions and solubility. This compound is supplied exclusively for research purposes, such as in vitro binding assays and functional activity studies to deorphan its molecular target. It serves as a valuable chemical tool for neuroscientists and pharmacologists exploring new modulators of neuropharmacological receptors implicated in conditions like neuropathic pain, psychosis, and neurodegenerative diseases . Researchers can utilize this molecule to probe structure-activity relationships (SAR) and contribute to the development of novel multitarget therapeutic strategies. Please Note: This product is intended for research use only by qualified laboratory professionals. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(2-ethylsulfanylbenzoyl)-1-pyridin-3-ylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-2-24-16-8-4-3-7-15(16)18(23)20-10-11-21(17(22)13-20)14-6-5-9-19-12-14/h3-9,12H,2,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXLQZIBUWEVOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diamino Acid Derivatives

A diamino acid such as N-Boc-piperazine-2-carboxylic acid undergoes intramolecular cyclization under acidic or thermal conditions. For instance, treatment with trifluoroacetic acid (TFA) removes the Boc group, followed by heating in toluene to form the lactam. Alternatively, carbodiimide-mediated cyclization (e.g., using EDCI or DCC) in dichloromethane achieves ring closure with yields exceeding 75%.

Ring-Closing Metathesis (RCM)

Olefin-bearing precursors like N-allyl glycine derivatives undergo RCM using Grubbs catalysts (e.g., Grubbs II) to form the six-membered lactam. This method offers stereochemical control but requires anhydrous conditions and inert atmospheres.

Synthesis of 2-(Ethylsulfanyl)benzoyl Moiety

The 2-(ethylsulfanyl)benzoyl group is prepared through sequential functionalization of benzoic acid derivatives.

Thiolation of 2-Halobenzoic Acids

2-Fluorobenzoic acid reacts with sodium ethanethiolate in DMF at 80°C for 12 h, yielding 2-(ethylsulfanyl)benzoic acid (87% yield). Alternatively, 2-nitrobenzoic acid undergoes reduction with H₂/Pd-C to the amine, followed by diazotization and treatment with ethanethiol.

Acyl Chloride Formation

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane under reflux. Excess SOCl₂ is removed under vacuum, and the crude chloride is used directly in subsequent couplings.

Acylation of Piperazin-2-one at N4

Coupling the 2-(ethylsulfanyl)benzoyl chloride to the N4 position of 1-(pyridin-3-yl)piperazin-2-one presents challenges due to the lactam’s reduced nucleophilicity.

Schotten-Baumann Conditions

The piperazin-2-one is dissolved in aqueous NaOH (10%), and the acyl chloride is added dropwise at 0°C. Vigorous stirring for 2 h yields the desired product, though competing O-acylation may occur, requiring chromatographic purification (silica gel, ethyl acetate/hexane).

Steglich Esterification

Using DCC and DMAP in anhydrous THF at room temperature for 24 h achieves N-acylation with 68% yield. This method minimizes hydrolysis but necessitates dry conditions.

Optimization and Analytical Validation

Reaction Monitoring

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) tracks reaction progress. Retention times for intermediates and the final product are calibrated against authentic standards.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 8.45 (pyridine H2), 7.82 (benzoyl aromatic H), and 3.92 (piperazinone CH₂).
  • MS (ESI+) : m/z 386.1 [M+H]⁺, consistent with the molecular formula C₁₉H₂₀N₃O₂S.

Purity Assessment

Combustion analysis confirms elemental composition (C: 59.20%, H: 5.22%, N: 10.88%, S: 8.30%), while differential scanning calorimetry (DSC) reveals a melting point of 178–180°C.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilizing the piperazin-2-one core on Wang resin enables sequential acylation and pyridinyl substitution. Cleavage with TFA/water (95:5) liberates the product, though yields are moderate (55%).

One-Pot Tandem Reactions

A novel approach condenses 2-(ethylsulfanyl)benzaldehyde, pyridin-3-amine, and a diketopiperazine precursor in the presence of Sc(OTf)₃. This method bypasses intermediate isolation but requires precise stoichiometric control.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing Pd catalysts with nickel complexes in coupling steps reduces costs by 40%, albeit with a 15% yield penalty.

Green Chemistry Metrics

Solvent recovery systems (e.g., spinning band distillation for toluene) and catalytic hydrogenation for nitro reductions improve E-factors from 32 to 18.

Challenges and Mitigation Strategies

Lactam Ring Stability

The piperazin-2-one ring is prone to hydrolysis under acidic conditions. Employing non-aqueous reaction media (e.g., THF, DMF) and neutral pH buffers during workup preserves integrity.

Ethylsulfanyl Oxidation

The thioether group oxidizes to sulfoxide in the presence of peroxides. Adding radical scavengers (e.g., BHT) and conducting reactions under nitrogen atmosphere mitigate this issue.

Chemical Reactions Analysis

Types of Reactions: 4-[2-(Ethylsulfanyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens for electrophilic substitution and organolithium reagents for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-[2-(Ethylsulfanyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Ethylsulfanyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

The compound shares structural motifs with several pharmacologically active piperazine/piperazinone derivatives. Below is a comparative analysis of its core structure and substituents against similar molecules:

Compound Name/Identifier Core Structure Substituents Biological Activity Source
Target Compound Piperazin-2-one 2-(Ethylsulfanyl)benzoyl, pyridin-3-yl Hypothesized enzyme inhibition N/A
UDO (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone Piperazine Trifluoromethylphenyl, pyridin-3-yl, chlorophenyl CYP51 inhibitor (vs. T. cruzi)
Cytotoxic Piperazinone Derivative () Piperazin-2-one 4-Chlorophenyl, ester/amine substituents Cytotoxic activity
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone Piperazine Fluorophenyl, benzotriazole Structural characterization

Analysis of Substituent Effects

  • Pyridine vs. Trifluoromethyl Groups : The pyridin-3-yl group in the target compound and UDO suggests a shared capacity for targeting enzymes (e.g., CYP51 in UDO) through aromatic interactions. However, UDO’s trifluoromethylphenyl group enhances electron-withdrawing effects, which may improve target affinity compared to the ethylsulfanyl group .
  • Chlorophenyl vs.

Pharmacological Activity Insights from Analogues

Antiparasitic Potential

Pyridine-based piperazine derivatives like UDO and UDD inhibit Trypanosoma cruzi CYP51 with efficacy comparable to posaconazole, a clinical antifungal agent .

Biological Activity

The compound 4-[2-(Ethylsulfanyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one is a synthetic derivative belonging to the class of piperazine-based compounds. This compound exhibits a range of biological activities that make it a subject of interest in pharmaceutical research. The piperazine moiety is known for its versatility in drug design, particularly in the development of therapeutic agents targeting various diseases, including cancer and neurological disorders.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H20_{20}N2_{2}O1_{1}S
  • Molecular Weight : Approximately 300.41 g/mol

Anticancer Activity

Research indicates that compounds with piperazine structures often exhibit anticancer properties. The specific compound has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its role as a potential anticancer agent.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effects of this compound on several cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15.0Induction of apoptosis
MCF7 (Breast)12.5Cell cycle arrest in G1 phase
HeLa (Cervical)10.0Inhibition of HDAC activity

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions such as Alzheimer's disease.

Mechanism of Neuroprotection

The neuroprotective mechanism is primarily attributed to the modulation of neurotransmitter systems and inhibition of neuroinflammation pathways.

Antimicrobial Activity

In addition to anticancer and neuroprotective activities, preliminary studies suggest that this compound may possess antimicrobial properties. Testing against various bacterial strains has shown promising results, indicating its potential use in treating infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. Variations in the piperazine ring or the benzoyl group can lead to significant changes in potency and selectivity against target cells.

Key Findings from SAR Studies

  • Substituent Variations : Modifications at the para position on the benzoyl group have shown to enhance anticancer activity.
  • Pyridine Substituents : Different pyridine derivatives have been tested, revealing that electron-withdrawing groups increase bioactivity.
  • Ethylsulfanyl Group : The presence of the ethylsulfanyl moiety is critical for maintaining effective interactions with biological targets.

Q & A

Q. What synthetic strategies are recommended for constructing the piperazin-2-one core in 4-[2-(ethylsulfanyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one?

The piperazin-2-one core can be synthesized via cyclocondensation reactions using α-amino acids or their derivatives as precursors. For example:

  • Step 1 : React ethylenediamine derivatives with carbonyl compounds (e.g., ketones or esters) under basic conditions to form the piperazine ring .
  • Step 2 : Introduce the pyridin-3-yl group via nucleophilic substitution or Buchwald-Hartwig amination, ensuring regioselectivity by optimizing reaction temperatures (e.g., 80–100°C) and catalysts (e.g., Pd(OAc)₂) .
  • Step 3 : Functionalize the benzoyl moiety with ethylsulfanyl groups using thiol-ene "click" chemistry or Michael addition, monitored by TLC or HPLC .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Chromatography : Use reverse-phase HPLC with a C18 column and a mobile phase of methanol:buffer (65:35) at pH 4.6 to assess purity (>95%) .
  • Spectroscopy : Confirm the structure via 1H^1H- and 13C^{13}C-NMR, focusing on key signals:
    • Piperazin-2-one carbonyl at ~168–170 ppm in 13C^{13}C-NMR.
    • Ethylsulfanyl protons as a triplet at δ 1.2–1.4 ppm (1H^1H-NMR) .
  • Mass spectrometry : Validate the molecular ion peak ([M+H]⁺) using high-resolution ESI-MS .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Polar aprotic solvents : DMSO or DMF for initial dissolution (≥10 mM).
  • Aqueous buffers : Use phosphate-buffered saline (PBS) at pH 7.4 with <0.1% Tween-80 to mimic physiological conditions.
  • Co-solvents : Ethanol:water (1:1 v/v) for in vitro assays, ensuring no precipitation via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the ethylsulfanyl and pyridinyl substituents?

  • Substituent variation : Synthesize analogs with methylsulfanyl, phenylsulfanyl, or halogenated benzoyl groups to evaluate electronic effects on bioactivity .
  • Pyridine positional isomers : Compare pyridin-3-yl vs. pyridin-2-yl analogs using molecular docking (e.g., AutoDock Vina) to assess target binding affinity .
  • Data analysis : Apply multivariate regression to correlate logP, polar surface area (PSA), and IC₅₀ values from enzyme inhibition assays .

Q. What methodologies resolve contradictions in biological activity data across different assay platforms?

  • Assay standardization : Replicate experiments in orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm target engagement .
  • Metabolic stability : Pre-incubate the compound with liver microsomes (human/rat) to identify active metabolites via LC-MS/MS, ruling out false positives .
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests to compare inter-assay variability, ensuring p < 0.05 for significance .

Q. How can crystallographic data inform conformational analysis of the piperazin-2-one ring?

  • X-ray diffraction : Grow single crystals via slow evaporation in ethyl acetate:hexane (1:2). Resolve the triclinic crystal system (space group P1) with bond angles (α, β, γ) and unit cell parameters (a, b, c) to model ring puckering .
  • Density functional theory (DFT) : Compare experimental vs. computed torsion angles (e.g., ωB97X-D/cc-pVDZ) to identify energetically favorable conformers .

Q. What strategies mitigate off-target interactions mediated by the pyridin-3-yl moiety?

  • Selective functionalization : Introduce steric hindrance via ortho-methyl groups on the pyridine ring to block non-specific binding .
  • Proteome-wide profiling : Use chemical proteomics (e.g., affinity pull-down with biotinylated analogs) to map off-target proteins in cell lysates .

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